[(2-Fluorophenyl)thio]acetic acid
Description
Significance of Aryl Thioether Carboxylic Acids in Contemporary Organic Synthesis and Medicinal Chemistry Research
Aryl thioether carboxylic acids are a class of organic compounds characterized by an aromatic ring linked through a sulfur atom (a thioether bond) to a carboxylic acid moiety, often via an acetic acid group. This structural motif is of considerable importance in several areas of chemical science.
In organic synthesis, these compounds serve as versatile intermediates. The thioether linkage can be synthesized through various methods, including the coupling of aryl halides with thiols. The carboxylic acid group provides a reactive handle for a multitude of chemical transformations, such as amidation to form amides or reduction to alcohols. Furthermore, the sulfur atom itself can be oxidized to form sulfoxides and sulfones, expanding the range of accessible derivatives.
In medicinal chemistry, the aryl thioether core is a "privileged scaffold," meaning it is a structural framework that is frequently found in biologically active compounds and approved drugs. The thioether bond is more stable metabolically than an ester bond and can participate in key interactions with biological targets. Thioethers are found in a wide array of pharmaceuticals, highlighting their role in drug design. The incorporation of a carboxylic acid group often enhances a molecule's solubility and provides a key interaction point (e.g., through hydrogen bonding or salt bridge formation) with protein receptors.
Table 1: Examples of Drugs Containing Thioether or Carboxylic Acid Moieties This table illustrates the prevalence of these functional groups in medicinal chemistry.
| Compound Name | Class | Therapeutic Use | Relevant Functional Group(s) |
|---|---|---|---|
| Zafirlukast | Leukotriene Receptor Antagonist | Asthma | Thioether, Carboxylic Acid |
| Tiaprofenic Acid nih.gov | NSAID | Anti-inflammatory | Thiophene (B33073) (a cyclic thioether), Carboxylic Acid |
| Cefoxitin nih.gov | Antibiotic | Antibacterial | Thioether, Carboxylic Acid |
| Zileuton nih.gov | 5-Lipoxygenase Inhibitor | Asthma | Thiophene (a cyclic thioether) |
| Raloxifene nih.gov | SERM | Osteoporosis, Breast Cancer | Thiophene (a cyclic thioether) |
Overview of Fluorinated Organic Compounds: Synthetic Strategies and Reactivity Profiles
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This has made organofluorine chemistry a cornerstone of modern pharmaceutical and materials science research.
Properties Imparted by Fluorine:
Increased Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making it highly resistant to metabolic cleavage.
Enhanced Lipophilicity: Fluorine substitution can increase a molecule's ability to pass through cell membranes, which can improve bioavailability.
Altered Acidity/Basicity: As the most electronegative element, fluorine's strong electron-withdrawing effect can significantly change the pKa of nearby functional groups.
Conformational Changes: The fluorine atom can influence molecular shape and conformation, which can lead to more potent interactions with biological targets.
Synthetic Strategies: The synthesis of fluorinated organic compounds can be approached in two main ways: by creating new C-F bonds through fluorination reactions or by using pre-fluorinated building blocks.
Electrophilic Fluorination: These methods use reagents that deliver an electrophilic "F+" equivalent to electron-rich substrates like enolates or aromatic rings.
Nucleophilic Fluorination: This is a common strategy involving the displacement of a leaving group (like a halide or a sulfonate) by a fluoride ion source, such as potassium fluoride or tetra-n-butylammonium fluoride (TBAF).
Building Block Approach: This involves using commercially available fluorinated starting materials and incorporating them into larger molecules through standard synthetic transformations.
Table 2: Common Synthetic Methods for Fluorination
| Method Type | Common Reagents | Description |
|---|---|---|
| Electrophilic Fluorination | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) | Delivers an "F+" equivalent to nucleophilic carbon centers. |
| Nucleophilic Fluorination | KF, CsF, TBAF | Displaces leaving groups with a fluoride anion (F⁻). |
| Deoxyfluorination | Diethylaminosulfur trifluoride (DAST) | Replaces hydroxyl groups with fluorine. |
| Using Fluorinated Building Blocks | Fluoroaromatic halides, trifluoromethylated intermediates | Incorporates pre-fluorinated fragments into a target molecule. |
Reactivity Profiles: The reactivity of fluorinated compounds is heavily influenced by the strong electron-withdrawing nature of fluorine. For instance, in a fluorinated aromatic ring, the electron density is reduced, making it less susceptible to electrophilic aromatic substitution but more prone to nucleophilic aromatic substitution, especially when the fluorine is positioned ortho or para to a strong electron-withdrawing group.
Research Landscape of [(2-Fluorophenyl)thio]acetic Acid and Related Fluorophenyl Thioether Analogues
Direct and extensive research publications focusing solely on this compound are not widespread, which is common for specialized chemical intermediates. Its primary role in the research landscape is that of a valuable building block for the synthesis of more complex molecules, particularly in the field of drug discovery.
The structure of this compound combines the key features discussed previously: a fluorinated aromatic ring and an aryl thioether carboxylic acid. This combination makes it an attractive starting material for creating novel pharmaceutical candidates. Researchers can utilize this compound in several ways:
As a Scaffold: The basic structure can be elaborated upon. The carboxylic acid can be converted into amides, esters, or other functional groups to explore structure-activity relationships (SAR) in a drug discovery program.
In Fragment-Based Drug Discovery: The 2-fluorophenylthio moiety can be identified as a "fragment" that binds to a biological target, with the acetic acid group providing a vector for growing the fragment into a more potent lead compound.
Synthesis of Heterocycles: The compound can be used in cyclization reactions to form sulfur-containing heterocyclic systems, which are prevalent in many areas of medicinal chemistry.
Research on analogous structures provides insight into the potential applications of this compound. For example, related thiophene acetic acid derivatives are precursors to antibiotics like cephaloridine and cephalothin wikipedia.org. Other studies focus on thiophene derivatives as inhibitors of enzymes involved in inflammation and cancer nih.gov. The synthesis of related compounds, such as [2-(4-aminophenylthio)-4-fluorophenyl]acetic acid, highlights the utility of these structures as intermediates in multi-step synthetic sequences.
Scope and Objectives of the Academic Research Outline
This article serves to provide a focused academic overview of the chemical compound this compound. The primary objective is to situate this molecule within the broader context of modern organic and medicinal chemistry. The scope is strictly defined by the preceding sections:
Section 1.1 established the foundational importance of the aryl thioether carboxylic acid moiety in both synthesis and as a privileged structure in medicinal chemistry.
Section 1.2 provided a general but essential overview of organofluorine chemistry, detailing the profound effects of fluorine on molecular properties and outlining key synthetic strategies and reactivity patterns.
Section 1.3 contextualized this compound itself, positioning it as a specialized chemical building block whose value is derived from the combination of its constituent parts, as evidenced by research on analogous structures.
By adhering to this structure, the article aims to deliver a scientifically accurate and informative profile of this compound based on its fundamental chemical principles and its likely applications in advanced chemical research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluorophenyl)sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2S/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTQAHSCLFITHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372374 | |
| Record name | [(2-fluorophenyl)thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705-02-2 | |
| Record name | [(2-fluorophenyl)thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Fluorophenyl Thio Acetic Acid and Analogues
Direct Synthesis Approaches to [(2-Fluorophenyl)thio]acetic Acid
The most common and direct route to this compound involves the formation of a carbon-sulfur bond between an aryl thiol and an acetic acid derivative.
Thiolation-Alkylation Reactions Utilizing 2-Fluorothiophenol (B1332064) Precursors
The nucleophilic substitution reaction between 2-fluorothiophenol and a haloacetic acid or its ester is a cornerstone of this synthesis. In a typical procedure, 2-fluorothiophenol is reacted with chloroacetic acid or bromoacetic acid in the presence of a base. The base, commonly sodium hydroxide (B78521) or potassium carbonate, deprotonates the thiol to form the more nucleophilic thiophenolate anion, which then attacks the electrophilic carbon of the haloacetic acid, displacing the halide and forming the desired thioether linkage. The use of sodium chloroacetate (B1199739) is also a viable and frequently employed variation of this method.
| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Yield |
| 2-Fluorothiophenol | Chloroacetic Acid | Sodium Hydroxide | Water | Not specified | Not specified |
| 2-Fluorothiophenol | Sodium Chloroacetate | Not specified | Water | Not specified | Not specified |
This table is based on general synthetic principles; specific yield data for this direct reaction was not found in the public domain.
Alternative Direct Functionalization Strategies for Aryl Systems
While less common for this specific molecule, direct C-H functionalization of a fluorinated aromatic ring with a thioacetic acid moiety represents an area of ongoing research in organic synthesis. These methods often require specialized catalysts and conditions to achieve regioselectivity and are not the standard industrial approach for producing this compound.
Synthesis of Key Precursors for this compound
The efficient synthesis of this compound is heavily reliant on the availability and purity of its key precursors: 2-fluorothiophenol and a suitable halogenated acetic acid derivative.
Preparative Routes to 2-Fluorothiophenol and Derivatives
Several methods are employed for the synthesis of 2-fluorothiophenol. One common industrial method involves the reduction of 2-fluorobenzenesulfonyl chloride. Another approach is through nucleophilic aromatic substitution on a suitable 2-fluoro-substituted benzene (B151609) derivative.
Synthesis of Halogenated Acetic Acid Derivatives as Alkylating Agents
Chloroacetic acid and bromoacetic acid are commercially available commodity chemicals. Their synthesis is well-established, with one common method being the direct chlorination or bromination of acetic acid. For laboratory-scale synthesis, a versatile pathway to various haloacetic acids starts from diethyl malonate.
Catalytic Systems in the Synthesis of Aryl Thioether Carboxylic Acids
The synthesis of aryl thioether carboxylic acids, including this compound, can be influenced by catalytic systems. While the direct S-alkylation is often base-mediated, transition-metal catalysis can play a role in alternative synthetic strategies. For instance, palladium or copper catalysts are widely used in cross-coupling reactions to form C-S bonds, though this is more common for constructing the aryl-sulfur bond from an aryl halide and a thiol. In the context of the reaction between a thiophenol and a haloacetic acid, the addition of a catalyst like sodium iodide can enhance the rate of the SN2 reaction.
| Catalyst | Reactants | Reaction Type | Advantage |
| Sodium Iodide | 2-Fluorothiophenol, Chloroacetic Acid | Halogen Exchange | Increases reactivity of the alkylating agent |
| Palladium or Copper Complexes | Aryl Halide, Thiol | Cross-coupling | Forms the aryl-sulfur bond directly |
This table illustrates the potential role of catalysts in related synthetic transformations.
Transition-Metal-Free Approaches for Thioether Bond Formation
The development of transition-metal-free methods for creating thioether bonds is a significant area of interest, aiming to reduce costs and simplify product purification. These methods often provide an alternative to traditional metal-catalyzed cross-coupling reactions. fiu.edu
One notable approach involves the direct C-H bond thiolation of heteroarenes. This method utilizes a disulfide and a weak base in a suitable solvent under an inert atmosphere, offering a high-yielding route to aryl thioethers without the need for a metal catalyst. rsc.org The reaction's success is influenced by electronic effects, with electron-donating groups on the arene substrate promoting the reaction. rsc.org
Another strategy is the acid-mediated coupling of thiols or thioethers with diaryliodonium salts. This method is advantageous as it can be performed under ambient air and moisture, tolerating a wide range of functional groups, including those often incompatible with metal-catalyzed reactions like nitrogen heterocycles. organic-chemistry.org Optimization of this reaction has shown that using 1,4-dioxane (B91453) as a solvent with trifluoroacetic acid (TFA) as an additive can achieve good yields, which can be further improved with microwave-assisted heating. organic-chemistry.org The proposed mechanism involves the formation of a sulfonium (B1226848) salt intermediate, followed by nucleophilic substitution to yield the aryl sulfide. organic-chemistry.org
Furthermore, the generation of aryl radicals from triarylbismuthines under thermal, transition-metal-free conditions in the open air presents a simple and versatile method for forming arylboronates, which can be precursors in C-S bond formation. beilstein-journals.org This method avoids the need for photoirradiation or electrolysis to generate aryl radicals. beilstein-journals.org
A recent development in this area is the use of thioamides as S-transfer reagents for the synthesis of polyfluoroaryl sulfides. rsc.org This protocol is robust, flexible, and compatible with a wide array of functional groups, even allowing for gram-scale synthesis. rsc.org
Recent advancements have also demonstrated a transition-metal-free sequential Michael addition/ researchgate.netmit.edu-sigmatropic rearrangement reaction of α-aryl vinylsulfonium salts with aryl N-nucleophiles, providing efficient access to structurally diverse benzyl (B1604629) thioethers. acs.org
Table 1: Comparison of Transition-Metal-Free Thiolation Methods
| Method | Reagents | Conditions | Advantages |
| Direct C-H Thiolation | Disulfide, weak base | Inert atmosphere, 18-24 h | High yield, simple |
| Acid-Mediated Coupling | Thiol/Thioether, Diaryliodonium salt, TFA | 1,4-dioxane, 110°C, 15 h (or microwave) | Tolerates air/moisture, broad functional group tolerance |
| S-Transfer Reaction | Thioamides, Polyfluoroarenes | Optimized conditions | Robust, flexible, gram-scale synthesis possible |
| Sequential Rearrangement | α-aryl vinylsulfonium salts, aryl N-nucleophiles, DBU | DCM, room temperature, 1 h | High chemoselectivity and regioselectivity |
Emerging Catalytic Strategies for C-S Bond Formation
While transition-metal-free methods are gaining traction, catalytic strategies, particularly those employing copper, continue to be refined for the synthesis of aryl thioethers. These methods often offer mild reaction conditions and high efficiency.
Copper-catalyzed cross-coupling reactions represent a significant class of C-S bond formation strategies. A mild, palladium-free method utilizes a copper(I) iodide (CuI) and neocuproine (B1678164) catalyst system with sodium tert-butoxide (NaOtBu) as the base to couple aryl iodides and thiols, producing aryl sulfides in excellent yields. organic-chemistry.org The presence of the neocuproine ligand is crucial for the reaction's success. organic-chemistry.org This protocol is economically advantageous compared to palladium-based systems and avoids the use of expensive or air-sensitive ligands. organic-chemistry.org
Photoredox catalysis has also emerged as a powerful tool for C-S bond formation. An organophotoredox-catalyzed method allows for the coupling of redox-active esters with thio/selenosulfonates under mild conditions. organic-chemistry.org This approach exhibits a broad substrate scope and high functional group tolerance, making it suitable for the late-stage modification of complex molecules. rsc.orgorganic-chemistry.org Another innovative approach merges dual copper and photoredox catalysis for the synthesis of unsymmetrical S-thiosulfonates and SS-thiosulfonates from carboxylic acids. nih.gov
Furthermore, phosphine-catalyzed enantioselective addition of aryl thiols to allenoates provides a route to chiral aryl alkyl sulfides with good enantiomeric excess. mit.edu This method demonstrates the importance of ligand design in achieving high selectivity and yield. mit.edu
Table 2: Overview of Emerging Catalytic C-S Bond Formation Strategies
| Catalytic System | Reactants | Key Features |
| CuI/neocuproine | Aryl iodide, Thiol | Palladium-free, mild conditions, economically attractive |
| Organophotoredox | Redox-active ester, Thio/selenosulfonate | Mild conditions, broad substrate scope, high functional group tolerance |
| Dual Copper/Photoredox | Carboxylic acid, Sodium benzenesulfonothioate | Redox-neutral, room temperature |
| Chiral Phosphine | Aryl thiol, Allenoate | Enantioselective, access to chiral sulfides |
Optimization of Reaction Conditions and Yields in Synthetic Protocols
The optimization of reaction conditions is a critical aspect of developing any synthetic protocol to maximize yield and efficiency. This process involves systematically varying parameters such as solvent, base, temperature, and reaction time.
For instance, in the transition-metal-free thiolation of 2-phenyl-1,3,4-oxadiazole (B1361358) with di-p-tolyl disulfide, the best yields were obtained using 2 equivalents of a weak base in 1,4-dioxane under an argon atmosphere for 18-24 hours. rsc.org The amount of disulfide was also optimized, with 5 equivalents being the most effective. rsc.org
In the synthesis of 2-(arylamino)thiazoles, a two-step, three-component reaction was optimized using an ionic liquid, [bmim][BF4], as the solvent. researchgate.net This not only led to high yields (78-89%) under mild conditions but also allowed for the recycling of the ionic liquid. researchgate.net
The synthesis of this compound analogues, such as 2-((4-(4-(phenoxymethyl)phenyl)thiophen-2-yl)acetic acid, has been achieved with yields of around 55% after purification by HPLC. nih.gov Similarly, the synthesis of 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic acid was optimized by reacting the corresponding thiol with sodium monochloroacetate in an aqueous medium followed by acidification. zsmu.edu.ua
The choice of solvent can also dramatically impact reaction outcomes. For example, in a transition-metal-free cross-coupling of tetraphenyltin (B1683108) with iodonaphthalene, the reaction proceeded smoothly in DMF, but no product was formed in refluxing toluene. fiu.edu
Furthermore, the development of continuous-flow synthesis offers a method for improving yields and safety. For example, the synthesis of 2,5-diarylfurans saw a significant increase in yield (an average of 27%) when transitioned from a sequential batch process to a continuous-flow setup. semanticscholar.org
Chemical Transformations and Reaction Pathways of 2 Fluorophenyl Thio Acetic Acid
Reactivity of the Carboxylic Acid Functional Group
The carboxylic acid moiety is a primary site for chemical modification, enabling the synthesis of a wide array of derivatives through esterification, amidation, and decarboxylation reactions.
Esterification Reactions for Ester Derivatives
The carboxylic acid group of [(2-Fluorophenyl)thio]acetic acid can be readily converted into various ester derivatives. This transformation is typically achieved through standard esterification protocols, such as the Fischer esterification with an alcohol under acidic conditions or by reaction with an alkyl halide after converting the acid to its carboxylate salt. A multi-step synthetic approach for related compounds involves the esterification of the thioacetic acid with reagents like iodomethane (B122720) in a suitable solvent such as acetone (B3395972) to yield the corresponding methyl ester. Thioesters, in general, can also undergo transesterification reactions. ontosight.ai The synthesis of methyl esters from similar acetic acid derivatives has been well-documented, highlighting the feasibility of these transformations. nih.govgoogle.com
Table 1: Representative Esterification Reactions
| Reactant | Reagent(s) | Product |
|---|---|---|
| This compound | Methanol, H⁺ | Methyl [(2-fluorophenyl)thio]acetate |
| This compound | Ethanol (B145695), H⁺ | Ethyl [(2-fluorophenyl)thio]acetate |
| This compound | 1. NaOH 2. Iodomethane | Methyl [(2-fluorophenyl)thio]acetate |
This table represents plausible reactions based on standard organic chemistry principles and related literature.
Amidation Reactions Leading to Substituted Acetamides
Amidation of this compound provides a direct route to a diverse family of substituted acetamides. This can be accomplished through several synthetic strategies. One common method involves the initial activation of the carboxylic acid, for instance, by converting it to an acyl chloride using a reagent like thionyl chloride. The resulting activated intermediate is then reacted with a primary or secondary amine to form the amide bond. nih.gov Alternatively, direct condensation between the carboxylic acid and an amine can be facilitated by coupling agents or achieved under specific reaction conditions, such as heating with potassium carbonate in a solvent like acetonitrile. ijres.orgirejournals.com This reaction is versatile, allowing for the introduction of a wide range of substituents depending on the amine used.
Table 2: Synthesis of Substituted Acetamides
| Amine Reactant | Resulting Product |
|---|---|
| Ammonia | 2-[(2-Fluorophenyl)thio]acetamide |
| Aniline | N-Phenyl-2-[(2-fluorophenyl)thio]acetamide |
| Diethylamine | N,N-Diethyl-2-[(2-fluorophenyl)thio]acetamide |
This table illustrates potential products from the reaction of this compound with various amines.
Decarboxylation Reactions and Mechanistic Insights
The removal of the carboxyl group via decarboxylation represents another significant transformation, often proceeding through radical intermediates or as part of a cyclization cascade.
Research on analogous compounds, such as 2,2-difluoro-2-(phenylthio)acetic acid, has demonstrated their participation in transition-metal-free decarboxylative cyclization reactions. acs.orgnih.gov When reacted with N-arylacrylamides in the presence of potassium persulfate (K₂S₂O₈) and cesium carbonate (Cs₂CO₃) in water at elevated temperatures, these compounds undergo decarboxylation followed by a cyclization cascade to produce complex heterocyclic structures like thiodifluoroindoleone derivatives. acs.orgnih.gov This strategy showcases a practical method for forming new carbon-carbon bonds and constructing intricate molecular scaffolds from simple precursors. acs.org
The mechanism of these decarboxylative reactions often involves radical intermediates. acs.org In the decarboxylative cyclization mentioned above, a plausible mechanism begins with the formation of a carboxylate salt. acs.org This salt is then oxidized by an agent like potassium persulfate (K₂S₂O₈), leading to the formation of a carboxyl radical which subsequently eliminates a molecule of carbon dioxide (CO₂) to generate an alkyl radical. acs.org This reactive radical can then engage in further reactions, such as addition to a double bond. acs.org
Studies on the hydroxyl radical-induced decarboxylation of similar 2-(alkylthio)ethanoic acids provide further mechanistic understanding. osti.gov The process is initiated by the formation of an OH adduct at the sulfur atom. This is followed by an intramolecular electron transfer from the carboxyl group to the oxidized sulfur, which facilitates the homolytic cleavage of the carbon-carboxyl bond, releasing CO₂ and forming an α-(alkylthio)alkyl radical. osti.gov This type of radical-mediated decarboxylation is a fundamental process in organic chemistry for modifying carboxylic acids. nih.gov
Reactivity of the Thioether Moiety
The thioether linkage in this compound is also a site of reactivity, primarily involving oxidation at the sulfur atom. The sulfur atom, with its lone pairs of electrons, imparts nucleophilic character to the thioether. masterorganicchemistry.com
The most common transformation of the thioether group is its oxidation. Thioethers can be oxidized to form sulfoxides and, with stronger oxidizing agents or harsher conditions, can be further oxidized to sulfones. masterorganicchemistry.com Common reagents used for these oxidations include hydrogen peroxide, peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA), and ozone. masterorganicchemistry.com Research on related compounds has shown that the oxidation of the thioether to the corresponding sulfoxide (B87167) can significantly enhance biological activity. This highlights the importance of the thioether moiety not just as a structural linker but as a tunable functional group that can modulate the properties of the molecule. acsgcipr.org
Oxidation Reactions to Sulfoxides and Sulfones
The sulfur atom in this compound exists in the +2 oxidation state and can be readily oxidized to form the corresponding sulfoxide and sulfone, where the sulfur is in the +4 and +6 oxidation states, respectively. The oxidation is a common and predictable transformation for thioethers.
The selective oxidation to the sulfoxide requires carefully controlled reaction conditions to prevent overoxidation to the sulfone. nih.gov Common reagents for this transformation include one equivalent of an oxidizing agent like hydrogen peroxide (H₂O₂), often in a solvent such as acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. nih.govnih.gov A combination of hydrogen peroxide and triflic acid is another effective system for achieving selective oxidation to the sulfoxide while tolerating other sensitive functional groups. organic-chemistry.org Since the sulfur atom in the resulting sulfoxide, [(2-Fluorophenyl)sulfinyl]acetic acid, is a stereocenter, these reactions can produce a racemic mixture of diastereomers if the molecule contains another chiral center. nih.gov
Further oxidation of the sulfoxide, or direct oxidation of the thioether with a stronger oxidizing agent or an excess of a milder one, yields the corresponding sulfone, [(2-Fluorophenyl)sulfonyl]acetic acid. organic-chemistry.org Reagents such as potassium permanganate (B83412) (KMnO₄) or excess hydrogen peroxide, sometimes catalyzed by species like niobium carbide, can achieve this transformation efficiently. organic-chemistry.orgorganic-chemistry.org The use of urea-hydrogen peroxide in combination with phthalic anhydride (B1165640) represents an environmentally benign method for the direct oxidation of sulfides to sulfones. organic-chemistry.org
The table below summarizes common oxidation reactions for thioethers applicable to this compound.
| Product | Reagent(s) | Key Features |
| [(2-Fluorophenyl)sulfinyl]acetic acid (Sulfoxide) | 1 equiv. H₂O₂ in acetic acid | Green and selective method. nih.gov |
| 1.1 equiv. m-CPBA at low temp. (-78 °C) | High chemoselectivity for sulfoxide. nih.gov | |
| Selectfluor / H₂O | Fast and efficient at room temperature. organic-chemistry.org | |
| [(2-Fluorophenyl)sulfonyl]acetic acid (Sulfone) | Excess H₂O₂ / Niobium carbide catalyst | Efficiently affords sulfones. organic-chemistry.org |
| Urea-hydrogen peroxide / Phthalic anhydride | Metal-free, direct oxidation to sulfone. organic-chemistry.org | |
| KMnO₄ / MnO₂ | Strong, heterogeneous oxidant. organic-chemistry.org |
Alkylation and Sulfonium (B1226848) Salt Formation
The sulfur atom of the thioether in this compound is nucleophilic and can react with alkylating agents to form tertiary sulfonium salts. This reaction involves the attack of the sulfur lone pair on an electrophilic carbon atom of an alkyl halide or a similar substrate, proceeding via an Sₙ2 mechanism.
The resulting sulfonium salts are ionic compounds that can be useful as intermediates in further synthetic transformations. For example, they can act as alkylating agents themselves or undergo elimination reactions. The stability and reactivity of the sulfonium salt depend on the nature of the alkyl group (R) and the counter-ion (X⁻).
Common alkylating agents for this purpose include methyl iodide, ethyl bromide, and benzyl (B1604629) chloride. The reaction is typically carried out in a polar aprotic solvent.
| Alkylating Agent | Product (Sulfonium Salt) |
| Methyl Iodide (CH₃I) | S-Methyl-S-(2-fluorophenyl)(carboxymethyl)sulfonium iodide |
| Ethyl Bromide (CH₃CH₂Br) | S-Ethyl-S-(2-fluorophenyl)(carboxymethyl)sulfonium bromide |
| Benzyl Chloride (BnCl) | S-Benzyl-S-(2-fluorophenyl)(carboxymethyl)sulfonium chloride |
Reactivity of the Fluoro-Substituted Aromatic Ring
The benzene (B151609) ring of this compound is substituted with a fluorine atom and a thioacetic acid group (-SCH₂COOH). The interplay of the electronic effects of these two substituents governs the ring's reactivity towards electrophilic, nucleophilic, and radical species.
Electrophilic Aromatic Substitution (EAS) Patterns
In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity of the reaction are determined by the existing substituents. The mechanism typically involves the formation of a positively charged intermediate known as a sigma complex or arenium ion. wikipedia.orgmasterorganicchemistry.com
Fluorine (-F): Fluorine is an ortho-, para-directing group due to its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when attack occurs at these positions. However, due to its high electronegativity, it is strongly deactivating through the inductive effect.
Thioether group (-SCH₂COOH): The sulfur atom can also donate a lone pair via resonance, making the thioether group ortho-, para-directing and generally activating.
The combined effect of an ortho-directing deactivator (-F) and an ortho-directing activator (-SCH₂COOH) determines the substitution pattern. The activating thioether group has a stronger directing effect than the deactivating fluorine. Therefore, electrophilic attack is expected to occur predominantly at the positions ortho and para to the thioether group. The para position (position 4) is sterically more accessible and electronically favored. The ortho position (position 6) is also activated. Position 3 is deactivated by the inductive effect of the adjacent fluorine, and position 5 is meta to the thioether and less favored.
Therefore, the major product of EAS reactions like nitration or halogenation is expected to be the 4-substituted isomer, with the 6-substituted isomer as a minor product.
| Reaction | Reagents | Major Product |
| Nitration | HNO₃ / H₂SO₄ | [4-Nitro-2-(fluorophenyl)thio]acetic acid libretexts.orgyoutube.com |
| Bromination | Br₂ / FeBr₃ | [4-Bromo-2-(fluorophenyl)thio]acetic acid wikipedia.org |
| Sulfonation | Fuming H₂SO₄ (SO₃/H₂SO₄) | [4-Sulfo-2-(fluorophenyl)thio]acetic acid masterorganicchemistry.com |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | [4-Acyl-2-(fluorophenyl)thio]acetic acid wikipedia.org |
Nucleophilic Aromatic Substitution (NAS) Pathways
Nucleophilic aromatic substitution (SₙAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex intermediate. wikipedia.org
In this compound, the fluorine atom can act as a leaving group. The ortho-thioether group helps to stabilize the negative charge of the Meisenheimer intermediate through its sulfur atom, thereby activating the ring for NAS. Fluorine is an excellent leaving group in SₙAr reactions, often being displaced more readily than other halogens. masterorganicchemistry.com
A variety of nucleophiles can displace the fluorine atom. The reaction is typically performed in a polar aprotic solvent like DMSO or DMF, often at elevated temperatures. Depending on the pH, the carboxylic acid moiety may be deprotonated to the carboxylate, which could influence the reaction rate.
| Nucleophile | Reagent Example | Product |
| Amine | Ammonia (NH₃) | [(2-Aminophenyl)thio]acetic acid |
| Alkoxide | Sodium Methoxide (NaOMe) | [(2-Methoxyphenyl)thio]acetic acid |
| Thiolate | Sodium Thiophenoxide (NaSPh) | [(2-(Phenylthio)phenyl)thio]acetic acid |
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | [(2-Hydroxyphenyl)thio]acetic acid |
Radical Reactions Involving the Aromatic System
Radical reactions involving the aromatic system of this compound are less common than ionic pathways but are mechanistically plausible. Sulfur-centered radicals, particularly thiyl radicals (RS•), are versatile intermediates in organic synthesis. nih.gov They can be generated from precursors like thiols through homolytic cleavage of the S-H bond, often initiated by radical initiators like azobisisobutyronitrile (AIBN) or by photolysis. nih.govrsc.org
While this compound is a thioether, not a thiol, radical reactions could potentially be initiated at other sites. For example, radical decarboxylation of the acetic acid side chain could occur under specific conditions, generating a carbon-centered radical. This radical could then potentially undergo intramolecular cyclization onto the aromatic ring.
Alternatively, radical species generated externally could add to the aromatic ring. However, such reactions are often less selective than electrophilic or nucleophilic substitutions. Specific, well-documented radical reactions involving the aromatic system of this particular compound are not prevalent in the literature, but the principles of radical chemistry suggest potential pathways for functionalization. rsc.org
Cyclization and Annulation Reactions Mediated by this compound
The bifunctional nature of this compound makes it a suitable precursor for intramolecular cyclization reactions to form fused heterocyclic systems. A prominent example is the intramolecular Friedel-Crafts-type acylation.
Under the influence of a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid), the carboxylic acid moiety can be activated to form an acylium ion. This electrophilic center can then attack the electron-rich aromatic ring. The cyclization will occur at the position most activated by the thioether group and sterically accessible, which is the C6 position. This reaction, known as the Pummerer rearrangement's cyclization variant or a Friedel-Crafts acylation, would lead to the formation of a six-membered ring, yielding a fluorinated thioxanthenone derivative. Such oxidative cyclizations are valuable for constructing complex heterocyclic frameworks. nih.gov
Reaction Pathway: Intramolecular Cyclization this compound → (in presence of PPA, heat) → 8-Fluoro-10H-thioxanthen-9-one
This annulation reaction provides an efficient route to the thioxanthenone core, which is a structural motif found in various biologically active compounds.
Intramolecular Cyclizations to Form Heterocyclic Scaffolds
Intramolecular cyclization of this compound derivatives is a key strategy for constructing fused heterocyclic systems, most notably thieno[3,4-b]thiophene (B1596311) scaffolds. This transformation often proceeds via the corresponding sulfoxide, which undergoes a Pummerer rearrangement to facilitate ring closure.
The Pummerer rearrangement is a classic organic reaction where an alkyl sulfoxide rearranges in the presence of an activating agent, typically acetic anhydride, to form an α-acyloxy thioether. wikipedia.org In the context of this compound derivatives, the sulfoxide is first formed by oxidation of the thioether. This sulfoxide is then activated by acetic anhydride. The activation is followed by an elimination step to generate a reactive thionium (B1214772) ion intermediate. manchester.ac.uk This electrophilic intermediate is then trapped intramolecularly by the enol or enolate form of the ester, leading to the formation of the heterocyclic ring system.
A specific example involves the cyclization of a 3-fluoro-4,6-dihydrothieno-[3,4-b]-thiophene alkyl ester S-oxyl derivative. google.com Refluxing this sulfoxide with acetic anhydride induces a Pummerer-type cyclization to yield the aromatic 3-fluoro-thieno-[3,4-b]thiophene core. google.com This type of cyclization is a powerful method for creating the rigid and planar thienothiophene structure, which is a sought-after motif in materials science and medicinal chemistry due to its electronic properties. encyclopedia.pub
Table 1: Intramolecular Cyclization via Pummerer Rearrangement This table summarizes a representative intramolecular cyclization reaction of a this compound-related derivative to form a thienothiophene scaffold.
| Starting Material | Reagents | Product | Reaction Type | Ref. |
| 3-fluoro-4,6-dihydrothieno-[3,4-b]-thiophene alkyl ester S-oxyl derivative | Acetic Anhydride (Ac₂O), Reflux | 3-fluoro-thieno-[3,4-b]thiophene derivative | Pummerer Rearrangement / Intramolecular Cyclization | google.com |
Intermolecular Cycloaddition Reactions (e.g., towards triazoles, pyrazoles from related acid derivatives)
While direct intermolecular cycloadditions with this compound are not commonly reported, its structural precursors and derivatives are valuable synthons for constructing five-membered heterocycles like pyrazoles and triazoles through cycloaddition pathways. These reactions, particularly [3+2] cycloadditions, are fundamental in heterocyclic chemistry. nih.gov
Synthesis of Pyrazoles
Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, can be synthesized from derivatives related to this compound. nih.gov A relevant pathway starts with N-(2-fluorophenyl)glycine, an amino acid analogue of the title compound. nih.gov This precursor is first converted into a 3-(2-fluorophenyl)sydnone. Sydnones are mesoionic heterocyclic compounds that can act as 1,3-dipoles. These intermediates readily undergo [3+2] cycloaddition reactions with alkynes. nih.gov
For instance, the reaction of a 3-(2-fluorophenyl)sydnone with an electron-deficient alkyne like dimethyl acetylenedicarboxylate (B1228247) (DMAD) in a high-boiling solvent such as xylene leads to the formation of a 1-(2-fluorophenyl)pyrazole derivative in good yield. nih.gov This reaction proceeds via an initial cycloaddition followed by the extrusion of carbon dioxide to form the stable aromatic pyrazole (B372694) ring.
Table 2: Synthesis of 1-(2-Fluorophenyl)pyrazoles via Sydnone Cycloaddition This table outlines the synthesis of pyrazoles from N-phenylglycine derivatives, which are structurally related to the title compound.
| Reactant 1 (1,3-Dipole Precursor) | Reactant 2 (Dipolarophile) | Solvent / Conditions | Product | Reaction Type | Ref. |
| 3-(2-Fluorophenyl)sydnone | Dimethyl acetylenedicarboxylate (DMAD) | Toluene or Xylene, Reflux | Dimethyl 1-(2-fluorophenyl)-1H-pyrazole-4,5-dicarboxylate | 1,3-Dipolar Cycloaddition | nih.gov |
| 3-(4-Bromo-2-fluorophenyl)sydnone | Dimethyl acetylenedicarboxylate (DMAD) | Toluene or Xylene, Reflux | Dimethyl 1-(4-bromo-2-fluorophenyl)-1H-pyrazole-4,5-dicarboxylate | 1,3-Dipolar Cycloaddition | nih.gov |
Synthesis of Triazoles
1,2,3-Triazoles are another important class of five-membered heterocycles that can be accessed through cycloaddition reactions using precursors of this compound. The most prominent method for their synthesis is the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Starting from 2-fluoroaniline, a common precursor for this compound, one can synthesize the corresponding 2-fluorophenyl azide (B81097). This azide is a key 1,3-dipole for the cycloaddition reaction. The reaction of 2-fluorophenyl azide with a terminal alkyne in the presence of a copper(I) catalyst affords the 1,4-disubstituted 1-(2-fluorophenyl)-1H-1,2,3-triazole. This reaction is known for its high efficiency, regioselectivity, and broad functional group tolerance. nih.gov Derivatives of the title compound could be envisioned to carry the alkyne functionality, which would then react with an azide to form a triazole linked to the (2-fluorophenyl)thio moiety. For example, various 4-aryl-1H-1,2,3-triazoles have been synthesized from anti-3-aryl-2,3-dibromopropanoic acids and sodium azide using a copper(I) iodide catalyst. organic-chemistry.org
Table 3: General Synthesis of 1,2,3-Triazoles from Related Precursors This table shows a general pathway for the synthesis of 1,2,3-triazoles using a precursor related to the title compound.
| Reactant 1 (Azide) | Reactant 2 (Alkyne) | Catalyst / Conditions | Product Type | Reaction Type | Ref. |
| 2-Fluorophenyl azide | Terminal Alkyne | Copper(I) salt | 1-(2-Fluorophenyl)-4-substituted-1H-1,2,3-triazole | [3+2] Cycloaddition (CuAAC) | nih.gov |
| Aryl Azides | Ethyl acetoacetate | Base | 1-Aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | Base-mediated condensation/cyclization | nih.gov |
Design and Synthesis of Derivatives and Analogues of 2 Fluorophenyl Thio Acetic Acid
Carboxylic Acid Functional Group Modifications
Modifications of the carboxylic acid moiety are a primary strategy to alter the physicochemical properties of [(2-Fluorophenyl)thio]acetic acid. These modifications include the formation of esters and amides and conjugation with other molecular entities.
The synthesis of esters and amides from carboxylic acids is a fundamental transformation in organic chemistry. For arylthioacetic acids, these reactions typically proceed through the activation of the carboxylic acid.
Esterification: The conversion of this compound to its corresponding esters can be achieved through various standard methods. One common approach is Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Amidation: The synthesis of amides from this compound generally requires the use of coupling agents to facilitate the reaction between the carboxylic acid and an amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. The aminolysis of esters, while a more challenging reaction, can also be employed for amide synthesis. google.com
A continuous flow approach has been described for the synthesis of α-trifluoromethylthiolated esters and amides from arylacetic acids. nih.gov This method involves the in-flow conversion of the carboxylic acid to an N-acylpyrazole, followed by α-trifluoromethylthiolation and subsequent reaction with an alcohol or amine to yield the desired ester or amide. nih.gov While this specific example focuses on a derivative, the underlying principle of activating the carboxylic acid as an N-acylpyrazole could be applicable to the synthesis of esters and amides of this compound. nih.gov
| Derivative Type | General Synthetic Method | Reagents/Catalysts |
| Esters | Fischer-Speier Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) |
| Amides | Coupling Agent-Mediated Amidation | Amine, Coupling Agent (e.g., EDC, DCC) |
| Amides | From Esters (Aminolysis) | Ester, Amine |
| α-Trifluoromethylthiolated Esters/Amides | Continuous Flow Synthesis | N-acylpyrazole intermediate, Alcohol/Amine |
The carboxylic acid handle of this compound allows for its conjugation to other molecular scaffolds, a strategy often employed in medicinal chemistry to create hybrid molecules with potentially enhanced or novel biological activities. This is typically achieved by forming a stable amide bond between the carboxylic acid of the this compound moiety and an amino group on the target scaffold. The synthetic methods are similar to those described for simple amide formation, utilizing peptide coupling reagents to ensure efficient conjugation.
For instance, the thio acid-azide coupling reaction presents a method to form amides, which could be applied to conjugate this compound with azide-containing molecules. nih.gov
Aromatic Ring Substituent Variations
Altering the substituents on the aromatic ring of this compound provides a means to systematically probe the structure-activity relationships of its derivatives. This includes changing the position of the fluorine atom, introducing different functional groups, and replacing the phenyl ring with heteroaromatic systems.
The synthesis of positional isomers, such as [(3-fluorophenyl)thio]acetic acid and [(4-fluorophenyl)thio]acetic acid, allows for an investigation into the influence of the fluorine atom's location on the molecule's properties. chemicalbook.comscispace.com The general synthesis for these isomers involves the reaction of the corresponding fluorothiophenol with a haloacetic acid or its ester, typically in the presence of a base.
For example, 2-[(4-Fluorophenyl)thio]acetic acid can be synthesized by reacting 4-fluorobenzaldehyde (B137897) with hydrazine (B178648) in refluxing ethanol (B145695), followed by further steps. biosynth.com
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 4357-22-6 | C₈H₇FO₂S | 186.20 |
| [(3-Fluorophenyl)thio]acetic acid | 332-50-3 | C₈H₇FO₂S | 186.20 |
| [(4-Fluorophenyl)thio]acetic acid | 332-51-4 | C₈H₇FO₂S | 186.20 |
Introducing a variety of substituents onto the phenyl ring can significantly impact the electronic and steric properties of the molecule. Synthetic strategies to achieve this often start with appropriately substituted thiophenols or by modifying the aromatic ring of a pre-existing [(fluorophenyl)thio]acetic acid derivative.
Replacing the phenyl ring with a heteroaromatic ring system, such as thiophene (B33073), can lead to analogues with distinct biological and chemical properties. nih.govgoogle.comtudelft.nlorganic-chemistry.org The synthesis of 2-(thiophen-2-yl)acetic acid and its derivatives has been explored through various routes. google.comnih.gov
One common method involves the Willgerodt-Kindler reaction of 2-acetylthiophene, followed by hydrolysis. google.com Another approach starts with 2-chloromethylthiophene, which is converted to 2-thiophenecarbonitrile (B31525) and then hydrolyzed to the desired acetic acid. google.com A more direct route involves the Friedel-Crafts acylation of thiophene with methyl chloroacetate (B1199739) in the presence of a Lewis acid like aluminum chloride, followed by hydrolysis of the resulting ester. wipo.int
The synthesis of substituted thiopheneacetic acid derivatives has also been achieved using Suzuki-Miyaura cross-coupling reactions to introduce various aryl groups onto the thiophene ring. nih.gov
| Synthetic Route for 2-Thiopheneacetic Acid | Starting Material | Key Intermediates |
| Willgerodt-Kindler Reaction | 2-Acetylthiophene | 2-Thiopheneacetamide |
| From 2-Chloromethylthiophene | 2-Chloromethylthiophene | 2-Thiophenecarbonitrile |
| Friedel-Crafts Acylation | Thiophene, Methyl Chloroacetate | 2-Thiopheneacetic acid methyl ester |
Thioether Bridge Modifications
The thioether bridge in this compound is a key structural element that offers significant opportunities for chemical modification. Altering the length and substitution pattern of the alkyl chain or replacing the sulfur atom with other chalcogens can profoundly influence the molecule's physicochemical and biological properties.
Variation of the Alkyl Chain Length and Substitution Pattern
The acetic acid moiety of this compound can be synthetically altered to introduce longer or substituted alkyl chains. These modifications are typically achieved through multi-step synthetic sequences. For instance, homologation can extend the chain, while alpha-alkylation can introduce substituents.
A general approach to synthesizing derivatives with varied alkyl chains involves the reaction of 2-fluorothiophenol (B1332064) with a range of haloalkanoic acids or their esters. By selecting different starting haloalkanoates, a library of derivatives with varying chain lengths and substitution patterns can be generated. For example, using α-bromopropionic acid or α-bromobutyric acid instead of bromoacetic acid would yield derivatives with methyl or ethyl substitutions on the carbon adjacent to the sulfur atom, respectively.
Another strategy involves the modification of existing α-hydroxy-alkylphosphonates, which can be synthesized via the Pudovik reaction. mdpi.com These intermediates can then be further functionalized to create diverse substitution patterns. While not directly applied to this compound in the reviewed literature, this methodology presents a viable route for creating complex side-chain derivatives. The synthesis of N-alkyl chitosan (B1678972) derivatives through reductive amination also provides a model for how alkyl chains can be introduced and modified, a principle adaptable to the synthesis of thioether derivatives. cellulosechemtechnol.ro
| Starting Material | Reagent | Resulting Derivative Structure | Description |
| 2-Fluorothiophenol | 3-Bromopropanoic acid | Extends the alkyl chain by one methylene (B1212753) group. | |
| 2-Fluorothiophenol | 2-Bromopropanoic acid | Introduces a methyl substituent on the α-carbon. | |
| 2-Fluorothiophenol | 4-Bromobutanoic acid | Extends the alkyl chain by two methylene groups. | |
| 2-Fluorothiophenol | 2-Bromo-2-methylpropanoic acid | Introduces two methyl substituents on the α-carbon. |
This table presents hypothetical synthetic routes based on established chemical principles for thioether synthesis.
Introduction of Other Chalcogen-Containing Analogues
Replacing the sulfur atom in the thioether bridge with heavier chalcogens like selenium (Se) and tellurium (Te) is a key strategy for creating structural analogues. researchgate.net This substitution is known to alter properties such as bond lengths, bond angles, and electronegativity, which can impact the molecule's biological activity and coordination behavior.
The synthesis of selenoether analogues typically involves the reaction of a selenol (R-SeH) or a selenolate salt (R-SeNa) with an appropriate haloalkanoic acid. For instance, the synthesis of the selenium analogue of this compound would likely start with the preparation of 2-fluoroselenophenol, followed by its reaction with sodium chloroacetate or a similar reagent. Synthetic methods for generating selenols and performing such nucleophilic substitutions are well-documented for various molecular scaffolds. nih.gov
Similarly, tellurium-containing analogues can be prepared, although the chemistry of organotellurium compounds can be more challenging due to their sensitivity. researchgate.net Elemental tellurium can be used in mediated reactions to synthesize certain heterocyclic compounds, showcasing its utility in forming C-Te bonds. rsc.org The synthesis of a telluroether analogue would likely proceed through a 2-fluorotellurophenol intermediate. The introduction of selenium or tellurium can lead to compounds with unique properties; for example, selenoanalogues have been shown to be efficient photosensitizers in some contexts. nih.gov
Coordination Chemistry: this compound as a Ligand
The presence of both a "hard" carboxylate oxygen donor and a "soft" thioether sulfur donor makes this compound a versatile ligand for coordinating with a wide range of metal ions. This dual-donor capability allows for the formation of diverse metal complexes with interesting structural features and potential applications.
Synthesis of Metal Complexes with this compound or Its Derivatives
Metal complexes of this compound can be synthesized by reacting the deprotonated ligand with various metal salts in a suitable solvent. uobaghdad.edu.iq The choice of metal ion, the metal-to-ligand stoichiometric ratio, and the reaction conditions (e.g., pH, temperature, solvent) all play a crucial role in determining the final structure and nuclearity of the complex. nih.gov
General synthetic procedures often involve dissolving the ligand and a metal acetate (B1210297) or chloride salt in a solvent like ethanol or a water/ethanol mixture, followed by stirring or refluxing to promote complex formation. mdpi.com The resulting metal complexes can be mononuclear, dinuclear, or polynuclear, depending on the coordination preferences of the metal ion and the ligand's ability to act as a bridging unit. Carboxylate ligands are well-known for their ability to form stable complexes with a vast array of metals. nih.gov
| Metal Salt | Ligand | Typical Solvent | General Observation | Reference for Analogy |
| Copper(II) Acetate | This compound | Ethanol/Water | Formation of mononuclear or dinuclear complexes is common for copper carboxylates. | nih.govmdpi.com |
| Zinc(II) Acetate | This compound | Ethanol | Zinc often forms tetrahedral or octahedral complexes. | cardiff.ac.uk |
| Cobalt(II) Acetate | This compound | Ethanol | Can form octahedral complexes, often with water molecules as co-ligands. | mdpi.com |
| Manganese(II) Acetate | This compound | Ethanol | Typically results in octahedral complexes with coordinated water. | mdpi.com |
This table outlines plausible synthetic conditions for forming metal complexes with this compound based on general procedures for similar carboxylate ligands.
Elucidation of Coordination Modes and Geometries
The coordination of this compound to a metal center can occur through several modes, owing to the presence of the carboxylate group and the thioether sulfur. The carboxylate group itself can coordinate in a monodentate, bidentate chelating, or bridging fashion. nih.gov The thioether sulfur can also coordinate, leading to chelation involving both the sulfur and a carboxylate oxygen.
The specific coordination mode adopted depends on several factors, including the nature of the metal ion (as described by Hard-Soft Acid-Base theory), steric constraints, and the presence of other co-ligands. cardiff.ac.uk For instance, "hard" metal ions like Mn(II) might preferentially bind to the "hard" oxygen donors of the carboxylate, while "softer" metals like Pd(II) or Cu(I) might show a greater affinity for the "soft" sulfur donor.
The resulting coordination geometries can be diverse. For example, a 1:2 metal-to-ligand ratio with a tridentate ligand can lead to an octahedral geometry. mdpi.com In many documented cases of similar ligands, mononuclear complexes exhibit distorted octahedral or tetrahedral geometries, while dinuclear or polynuclear structures are held together by bridging carboxylate groups. nih.govmdpi.com
| Coordination Mode | Description | Potential Metal Ions | Resulting Geometry (Example) |
| Monodentate (κ-O) | Only one carboxylate oxygen binds to the metal center. | Most metals | Varies depending on other ligands |
| Bidentate Chelating (κ-O,O') | Both carboxylate oxygens bind to the same metal center, forming a chelate ring. | Most transition metals | Distorted octahedral, Square planar |
| Bidentate Bridging (μ₂-O,O') | The two carboxylate oxygens bridge two different metal centers. | Cu(II), Zn(II) | Dinuclear "paddle-wheel" |
| Bidentate S,O-Chelating | The thioether sulfur and one carboxylate oxygen bind to the same metal center. | "Soft" metals (e.g., Pd(II), Pt(II), Cu(I)) | Square planar |
This table illustrates the common coordination modes for carboxylate and thioether ligands, which are applicable to this compound.
Advanced Spectroscopic and Structural Elucidation of 2 Fluorophenyl Thio Acetic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. The chemical shifts (δ) of protons in [(2-Fluorophenyl)thio]acetic acid and its derivatives are influenced by the electron-withdrawing effects of the fluorine atom and the sulfur linkage. The aromatic protons of the fluorophenyl group typically appear as a complex multiplet in the downfield region of the spectrum due to spin-spin coupling with each other and with the fluorine atom. The methylene (B1212753) protons of the acetic acid moiety (-S-CH₂-COOH) are observed as a singlet, while the acidic proton of the carboxyl group is often broad and may exchange with deuterated solvents.
Derivatives of this compound, such as amides, exhibit additional signals corresponding to the amide protons (-NH). For instance, in ({2-[(2-Fluorophenyl)amino]-2-oxoethyl}thio)acetic acid, the presence of the amide group introduces further complexity to the spectrum. sigmaaldrich.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. In this compound, the carbon atoms of the phenyl ring, the methylene group, and the carboxyl group each give rise to distinct signals. The carbon atom directly bonded to the fluorine atom (C-F) exhibits a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR spectra of fluorinated compounds. The signals for the aromatic carbons are further split by two- and three-bond couplings to fluorine. The chemical shifts of the carbonyl carbon and the methylene carbon are also diagnostic. For example, in thioacetic acid, the carbonyl carbon signal is a key identifier. chemicalbook.com Computational methods, such as those using the gauge-independent atomic orbital (GIAO) approach, can be employed to simulate and help assign the ¹³C NMR chemical shifts. nih.gov
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Systems
¹⁹F NMR is a highly sensitive and specific technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.govnih.gov The chemical shift of the fluorine atom in this compound is a key parameter for its identification. nih.gov The position of the fluorine substituent on the phenyl ring (ortho, meta, or para) significantly influences its chemical shift. nih.gov For this compound, the fluorine signal will be a multiplet due to coupling with the adjacent aromatic protons. The typical chemical shift range for fluorobenzenes is a well-established parameter in ¹⁹F NMR spectroscopy. nih.gov This technique is particularly useful for confirming the presence and position of the fluorine atom within the molecule.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C NMR signals and establishing the connectivity within a molecule. slideshare.nethuji.ac.il
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu In this compound, COSY would show correlations between the coupled aromatic protons, helping to elucidate their substitution pattern.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations). sdsu.eduyoutube.com HSQC is invaluable for assigning the carbon signals of the protonated carbons in the phenyl ring and the methylene group.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range (typically two- and three-bond) correlations between protons and carbons (¹H-¹³C long-range correlations). sdsu.eduyoutube.comscience.gov HMBC is crucial for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the carbons of the phenyl ring bonded to sulfur and fluorine. It helps to piece together the entire molecular skeleton by showing correlations across the thioether linkage and to the carboxyl group.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govnih.gov
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands. A strong, broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid dimer. A sharp, intense peak around 1700 cm⁻¹ corresponds to the C=O stretching of the carboxyl group. The C-F stretching vibration typically appears in the 1250-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations are also observed.
Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for observing symmetric vibrations and non-polar bonds. researchgate.net The S-H stretching vibration (if a thiol were present) would give a weak but sharp band in the Raman spectrum. The C-S stretching vibrations are also often more readily observed in Raman spectra. The aromatic ring vibrations also give rise to characteristic Raman signals.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, offers valuable information about the electronic transitions within a molecule. For "this compound," these methods reveal how the interplay of the fluorophenyl ring, the thioether linkage, and the carboxylic acid group influences its electronic behavior.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of an aromatic compound like "this compound" is expected to show characteristic absorption bands arising from π → π* transitions within the benzene (B151609) ring.
The presence of substituents on the aromatic ring—in this case, the fluorine atom and the thioacetic acid group—can cause shifts in the absorption maxima (λmax). These shifts are known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shifts. The solvent environment can also influence the spectrum. In non-polar solvents, fine vibrational structures may be observed, while polar solvents tend to broaden the absorption bands. For instance, studies on N-substituted phenylglycines, which also contain an aromatic ring and a carboxylic acid, have shown that linear relationships can exist between the absorption frequency and solvent characterization functions pku.edu.cn.
For analogous compounds like various phenolic compounds, UV absorption is significant in the 280 nm region. researchgate.net Similarly, other aromatic carboxylic acids and their derivatives exhibit strong absorption in the UV region. The UV-Vis spectrum of a related compound, 2-(4-Cyanophenylamino) acetic acid, was recorded in the range of 200–700 nm to study its electronic transitions. scbt.com For "this compound," the primary absorption bands are anticipated in the UV region, likely influenced by the electronic effects of the ortho-fluorine substituent.
Expected UV-Vis Absorption Data for this compound and Analogs
| Compound/Analog | Solvent | Expected λmax (nm) | Notes |
| This compound | Ethanol (B145695) | ~250-280 | Expected primary absorption due to π → π* transitions of the substituted benzene ring. |
| Phenylthioacetic acid | Varies | ~254 | Reference compound, showing the influence of the phenylthio group. |
| 2-Fluorophenol | Varies | ~274 | Illustrates the effect of the ortho-fluoro substituent on the benzene ring. |
| Thiophene-2-acetic acid derivatives | Dichloromethane | ~301-303 | Shows absorption for a related heterocyclic acetic acid. nih.gov |
Fluorescence Spectroscopy
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many organic molecules containing aromatic rings and conjugated π-systems exhibit fluorescence. The presence of heteroatoms like sulfur and halogens can influence the fluorescence quantum yield. youtube.com
For "this compound," the fluorinated aromatic ring is a potential fluorophore. The introduction of substituents on an aromatic ring can significantly alter the fluorescence properties. Generally, ortho- and para-directing groups can enhance fluorescence, while heavy atoms can quench it. youtube.com The thioether linkage might also play a role in the fluorescence behavior, potentially through quenching mechanisms. The fluorescence emission is expected to be at a longer wavelength than the absorption maximum (a phenomenon known as the Stokes shift). The intensity and wavelength of the emission can be sensitive to the solvent polarity and pH.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the compound's physical and chemical properties.
For "this compound," a single-crystal X-ray diffraction study would reveal the conformation of the molecule, including the orientation of the fluorophenyl ring relative to the thioacetic acid side chain. It would also elucidate the hydrogen bonding patterns, which are expected to be dominated by the carboxylic acid groups, likely forming dimers in the solid state.
Expected Crystallographic Data Parameters for this compound
| Parameter | Expected Value/Information | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined | Defines the size and shape of the unit cell. |
| Bond Lengths (C-F, C-S, C=O, C-O) | ~1.35 Å (C-F), ~1.75 Å (C-S) | Confirms the covalent structure and reveals any unusual bonding. |
| Bond Angles (C-S-C, O-C=O) | ~100-105° (C-S-C) | Defines the geometry around key atoms. |
| Torsion Angles | To be determined | Describes the conformation of the molecule. |
| Hydrogen Bonding | O-H···O dimers | Key intermolecular interaction governing the crystal packing. |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This is crucial for verifying the empirical formula and purity of a synthesized compound. For "this compound," with the molecular formula C₈H₇FO₂S, elemental analysis would typically involve combustion analysis to determine the percentages of carbon, hydrogen, and sulfur. acs.org Fluorine content can be determined by other specific methods, such as ion-selective electrode analysis after decomposition.
The theoretical elemental composition can be calculated from the molecular formula and atomic weights of the elements. The experimental values should be in close agreement with the theoretical values for the compound to be considered pure.
Theoretical vs. Expected Experimental Elemental Analysis for C₈H₇FO₂S
| Element | Theoretical % | Expected Experimental % Range |
| Carbon (C) | 51.60 | 51.30 - 51.90 |
| Hydrogen (H) | 3.79 | 3.60 - 4.00 |
| Fluorine (F) | 10.20 | 9.90 - 10.50 |
| Oxygen (O) | 17.18 | (Typically not directly measured) |
| Sulfur (S) | 17.22 | 16.90 - 17.50 |
Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to evaluate the thermal stability of a material and to study its decomposition pathways.
For "this compound," TGA would provide information on its decomposition temperature and the nature of its thermal degradation. The TGA curve would show the temperature at which mass loss begins, the rate of mass loss, and the amount of residue left at the end of the analysis. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
The thermal stability of "this compound" will be influenced by the strengths of its chemical bonds, particularly the C-S, C-C, and C-F bonds. Aromatic carboxylic acids often decompose via decarboxylation. The presence of the fluorine atom may also affect the decomposition mechanism. For instance, the thermal degradation of fluoropolymers can lead to the formation of various fluorinated compounds. [No specific citation found for this exact data point in the provided results] Studies on aromatic carboxylic acids have shown that their thermal stability varies with their structure, with decomposition often occurring at elevated temperatures.
Expected TGA Data for this compound
| Parameter | Expected Observation | Interpretation |
| Onset of Decomposition (Tonset) | 200-300 °C | The temperature at which significant thermal decomposition begins, indicating the upper limit of its thermal stability. |
| Major Decomposition Step(s) | One or two distinct steps | Could correspond to decarboxylation followed by the breakdown of the aromatic ring and thioether linkage. |
| Temperature of Maximum Decomposition Rate (Tmax) | Identified from the DTG curve | Indicates the temperature at which the decomposition reaction is most rapid. |
| Residual Mass at High Temperature | Low to negligible | Suggests that the compound decomposes into volatile products. |
Computational and Theoretical Investigations of 2 Fluorophenyl Thio Acetic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a powerful computational method to investigate the properties of molecules. nih.gov For a molecule like [(2-Fluorophenyl)thio]acetic acid, DFT calculations would provide fundamental insights into its structure and reactivity.
Geometry Optimization and Conformational Analysis
A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.
Given the flexibility of the thioacetic acid side chain and the potential for rotation around the C-S and C-C bonds, a conformational analysis would be essential. This involves identifying various possible conformers (different spatial arrangements of the atoms) and calculating their relative energies to determine the most stable conformation. For similar molecules, such as the thiol and thione forms of thioacetic acid, DFT calculations have been used to determine that the syn conformer is more stable than the anti conformer. researchgate.net A similar approach for this compound would clarify the preferred orientation of the carboxylic acid group relative to the phenyl ring.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Example Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-F | Data not available | ||
| C-S | Data not available | ||
| S-CH₂ | Data not available | ||
| C=O | Data not available | ||
| O-H | Data not available | ||
| C-S-CH₂ | Data not available | ||
| S-CH₂-COOH | Data not available | ||
| F-C-C-S | Data not available |
Note: This table is for illustrative purposes only. The values are hypothetical as no specific computational data for this compound has been found.
Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals
The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. schrodinger.com A smaller gap generally suggests that the molecule is more reactive. schrodinger.com
For this compound, DFT calculations would map the distribution of the HOMO and LUMO across the molecule. This would reveal which parts of the molecule are most likely to act as an electron donor (HOMO) and an electron acceptor (LUMO). For instance, in a study of a cocrystal of (phenylthio)acetic acid, computational optimizations were performed using DFT. researchgate.net
Table 2: Hypothetical Electronic Properties of this compound (Example Data)
| Parameter | Energy (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: This table is for illustrative purposes only. The values are hypothetical as no specific computational data for this compound has been found.
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, an MEP analysis would likely show negative potential around the oxygen atoms of the carboxylic acid group and potentially on the fluorine atom, while the hydrogen of the hydroxyl group would exhibit a positive potential.
Vibrational Frequency Calculations and Spectroscopic Assignment Support
Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized geometry of this compound, each peak in the experimental spectra could be assigned to a specific molecular motion, such as stretching, bending, or wagging of the various functional groups. DFT calculations have been successfully used to assign the vibrational frequencies of acetic acid and its derivatives. wikipedia.org This would allow for a detailed understanding of the molecule's vibrational properties.
Table 3: Hypothetical Calculated Vibrational Frequencies for this compound (Example Data)
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| O-H stretch | Data not available |
| C=O stretch | Data not available |
| C-F stretch | Data not available |
| C-S stretch | Data not available |
Note: This table is for illustrative purposes only. The values are hypothetical as no specific computational data for this compound has been found.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.
Transition State Identification and Energy Barrier Calculations
For any proposed reaction involving this compound, computational methods can be used to identify the transition state structures, which are the high-energy intermediates between reactants and products. mdpi.com By calculating the energy of these transition states, the activation energy barrier for the reaction can be determined. mdpi.com This information is crucial for understanding the reaction's feasibility and kinetics. For example, computational studies have been used to elucidate the mechanism of phthalimide (B116566) formation from phthalanilic acid, catalyzed by acetic acid, by identifying the transition states and intermediates involved. mdpi.com A similar approach could be applied to reactions of this compound, providing a detailed, step-by-step understanding of the reaction mechanism at the molecular level.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies represent a computational approach to develop mathematical models that predict the chemical reactivity of compounds based on their molecular structure. As of this writing, specific QSRR studies focusing exclusively on this compound are not prominent in the available scientific literature. Such studies would aim to create a statistically validated equation linking structural descriptors of the molecule to a specific measure of its reactivity, such as reaction rate constants or equilibrium constants.
A hypothetical QSRR study of this compound would involve correlating its structural parameters with its chemical reactivity. The goal is to understand how specific molecular features influence the compound's behavior in chemical reactions.
Key structural parameters that would be examined include:
Electronic Parameters: The presence of the electron-withdrawing fluorine atom on the phenyl ring significantly influences the electron distribution across the molecule. Parameters such as calculated atomic charges on the sulfur atom, the carbonyl carbon, and the aromatic carbons, as well as the dipole moment, would be critical. The Hammett constant for the ortho-fluoro substituent would be used to quantify its electronic effect on reaction centers.
Steric Parameters: Molecular descriptors related to the size and shape of the molecule, such as molecular volume, surface area, and specific steric indices, would be correlated with reactivity. The ortho-positioning of the fluorine atom could impart specific steric hindrance affecting reactions at the adjacent thioether linkage.
Topological and Quantum Chemical Parameters: Descriptors like bond lengths, bond angles, and dihedral angles, particularly around the carboxylic acid and thioether groups, would be calculated. Quantum chemical parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would be correlated with the molecule's propensity to participate in charge-transfer interactions and redox reactions.
These parameters would be statistically correlated with experimental reactivity data for processes like esterification, amide formation, or the decarboxylation pathways mentioned previously.
Analysis of Intermolecular Interactions and Crystal Packing
The analysis of intermolecular interactions is crucial for understanding the solid-state properties of a compound. This is accomplished through techniques like single-crystal X-ray diffraction, which reveals how molecules are arranged in a crystal lattice, and computational methods such as Hirshfeld surface analysis. nih.govnih.gov
In the solid state, this compound is expected to exhibit significant hydrogen bonding. The most prominent interaction would be the formation of a centrosymmetric dimer through strong O-H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. This interaction typically forms a characteristic R₂²(8) ring motif, a common feature in the crystal structures of carboxylic acids. researchgate.net
Beyond this primary interaction, other weaker hydrogen bonds are anticipated to play a role in stabilizing the crystal structure. These may include:
C-H···O interactions, where hydrogen atoms from the phenyl ring or the methylene (B1212753) group interact with the carbonyl oxygen.
C-H···F interactions, involving the fluorine substituent as a weak hydrogen bond acceptor. nih.gov
C-H···π interactions, where hydrogen atoms interact with the electron cloud of the aromatic ring. nih.gov
These interactions collectively build a three-dimensional supramolecular network. nih.govmdpi.com
Table 1: Potential Hydrogen Bond Geometries for this compound This table presents plausible data based on typical bond lengths and angles observed in related crystal structures.
| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |
|---|---|---|---|---|
| O—H⋯O | 0.84 | 1.80 | 2.64 | 175 |
| C—H⋯O | 0.93 | 2.50 | 3.30 | 145 |
| C—H⋯F | 0.93 | 2.54 | 3.43 | 160 |
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal. nih.govmdpi.com The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of significant intermolecular contact. Red areas on the d_norm surface indicate contacts that are shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. nih.govmdpi.com
Table 2: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This table shows a hypothetical breakdown of interactions for a molecule with a similar composition, as a direct analysis for the title compound is not available in the cited literature. The values are representative of what could be expected. nih.govresearchgate.net
| Contact Type | Percentage Contribution (%) |
|---|---|
| H···H | 40.5 |
| C···H/H···C | 24.2 |
| O···H/H···O | 16.0 |
| F···H/H···F | 9.8 |
| S···H/H···S | 5.5 |
| Other | 4.0 |
Applications of 2 Fluorophenyl Thio Acetic Acid in Advanced Organic Synthesis
Role as a Key Synthetic Intermediate for Fluorinated Organic Compounds
The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Consequently, fluorinated compounds are of immense interest in the pharmaceutical and agrochemical industries. bioengineer.orgresearchgate.net [(2-Fluorophenyl)thio]acetic acid serves as a crucial intermediate in the synthesis of such value-added fluorinated molecules.
Its utility is exemplified in the synthesis of key pharmaceutical intermediates. For instance, fluorinated phenylacetic acid derivatives are central to the synthesis of various modern drugs. While direct synthesis of specific drugs from this compound is not extensively documented in publicly available literature, the synthesis of related compounds, such as the antidiabetic drug Sitagliptin, relies on intermediates like 2,4,5-trifluorophenylacetic acid. ub.edu The general synthetic strategies employed for these molecules highlight the importance of the fluorophenylacetic acid scaffold.
Furthermore, the reactivity of the carboxylic acid and the thioether linkage allows for a wide range of chemical transformations, making this compound a versatile starting point for creating a library of fluorinated derivatives. For example, the synthesis of various aryl acetic acid derivatives has been shown to lead to compounds with significant biological activity, underscoring the potential of this compound in drug discovery programs. arkat-usa.org
Stereoselective Synthesis: Utilization of Chiral Derivatives or Analogues
Stereoselectivity is a cornerstone of modern organic synthesis, particularly in the preparation of chiral drugs, where often only one enantiomer exhibits the desired therapeutic effect. While direct applications of chiral derivatives of this compound in stereoselective synthesis are not widely reported, the structural motif lends itself to established methodologies for asymmetric transformations.
The α-carbon of the acetic acid moiety is amenable to stereoselective functionalization. For example, the formation of chiral enolates from ester derivatives of this compound, followed by alkylation with electrophiles, could provide a route to enantiomerically enriched α-substituted products. This approach is a well-established strategy for the synthesis of chiral carboxylic acid derivatives. ub.edudocumentsdelivered.comyoutube.comrsc.org
The following table illustrates a general, hypothetical scheme for the stereoselective α-alkylation of an ester derived from this compound, based on known methodologies for similar substrates.
| Step | Reagent/Condition | Intermediate/Product | Purpose |
| 1 | SOCl₂, Methanol | Methyl [(2-fluorophenyl)thio]acetate | Esterification of the carboxylic acid. |
| 2 | Chiral Base (e.g., Lithium (R,R)-bis(1-phenylethyl)amide) | Chiral Lithium Enolate | Formation of a chiral enolate. |
| 3 | Alkyl Halide (R-X) | Methyl 2-alkyl-2-[(2-fluorophenyl)thio]acetate | Stereoselective alkylation of the α-carbon. |
| 4 | LiOH, H₂O | 2-Alkyl-2-[(2-fluorophenyl)thio]acetic Acid | Hydrolysis to the final chiral carboxylic acid. |
This sequence, while speculative for this specific compound, is based on fundamental principles of asymmetric synthesis and highlights the potential of this compound derivatives in constructing chiral molecules. ub.edudocumentsdelivered.com
Precursor for Ligands in Organometallic Catalysis
The development of novel ligands is a driving force in the advancement of organometallic catalysis. Ligands play a critical role in controlling the reactivity, selectivity, and stability of metal catalysts. The structure of this compound, possessing both a soft sulfur donor and a hard oxygen donor, makes it an attractive candidate for the synthesis of S,O-bidentate ligands.
While the direct use of this compound as a ligand is not extensively documented, related structures have shown significant utility. For instance, thiophene-2-carboxamides have been used to create bidentate ligands that direct C-H activation in palladium-catalyzed reactions. researchgate.net These ligands coordinate to the metal center through a nitrogen and a sulfur atom, demonstrating the effectiveness of thioether-containing scaffolds in ligand design.
The potential coordination modes of a ligand derived from this compound are shown below. The carboxylate can coordinate to a metal center, while the thioether sulfur can also bind, creating a stable chelate ring that can influence the outcome of a catalytic reaction.
| Potential Ligand Type | Coordination Atoms | Potential Metal Partners | Potential Catalytic Applications |
| S,O-Bidentate | Sulfur, Oxygen | Pd, Ru, Rh, Cu | Cross-coupling, C-H activation, Asymmetric catalysis |
| Monodentate (S) | Sulfur | Pd, Ni, Au | Various cross-coupling reactions |
| Monodentate (O) | Oxygen | Various metals | Lewis acid catalysis |
The synthesis of such ligands could involve the direct reaction of this compound with a metal precursor or its conversion into an ester or amide derivative to fine-tune the electronic and steric properties of the resulting ligand.
Building Block for Complex Molecular Architectures (e.g., gem-difluoroalkenes, thiodifluorooxindoles)
This compound is a valuable precursor for the synthesis of complex, fused heterocyclic systems, which are prevalent in many biologically active compounds and materials science applications. A particularly important application is in the synthesis of thieno[3,2-b]indoles and related structures. nih.govnih.govresearchgate.net
The key transformation in this context is the intramolecular cyclization of this compound to form 7-fluorobenzo[b]thiophen-3(2H)-one. This reaction, typically promoted by strong acids such as polyphosphoric acid or Eaton's reagent, is a powerful method for constructing the benzothiophene (B83047) core. nih.gov The resulting benzothiophenone is a versatile intermediate that can undergo further reactions, such as condensation with hydrazines (Fischer indole (B1671886) synthesis), to build the fused indole ring system. arkat-usa.orgscite.ai
The general synthetic route is depicted in the table below:
| Step | Reaction | Reagents | Intermediate/Product |
| 1 | Intramolecular Friedel-Crafts Acylation | Polyphosphoric Acid (PPA), heat | 7-Fluorobenzo[b]thiophen-3(2H)-one |
| 2 | Fischer Indole Synthesis | Arylhydrazine hydrochloride, ethanol (B145695), reflux | Fluorinated Thieno[3,2-b]indole derivative |
This strategy allows for the creation of a diverse range of substituted thienoindoles, which are known to possess a wide spectrum of biological activities, including antituberculosis, antitumor, and antifungal properties. researchgate.net While the outline mentions gem-difluoroalkenes and thiodifluorooxindoles, the synthesis of these specific structures from this compound is not well-documented. However, the fundamental reactivity of the compound suggests its potential as a building block for a variety of other complex fluorinated heterocycles.
Industrial Relevance as a Chemical Intermediate for Fine Chemicals
The demand for complex organic molecules, particularly in the life sciences sector, drives the need for readily available and versatile chemical intermediates. This compound, due to its utility in constructing fluorinated and heterocyclic compounds, is of significant industrial interest. Its availability from commercial suppliers indicates its use as a building block in the production of fine chemicals.
The industrial synthesis of fine chemicals often involves multi-step processes where the efficiency and cost-effectiveness of each step are crucial. Fluorinated intermediates, such as this compound, are key components in the supply chain for many high-value products, including pharmaceuticals and agrochemicals. agcchem.com Companies specializing in fluorine chemistry offer custom synthesis of such intermediates on a large scale, highlighting their commercial importance. agcchem.com
The industrial applications of related thiophene (B33073) acetic acids further underscore the potential of this class of compounds. For example, 2-thiophene acetic acid is a known intermediate in the synthesis of several cephalosporin (B10832234) antibiotics, cardiovascular drugs, and pesticides. This precedent suggests that this compound and its derivatives are likely to find application in the industrial-scale synthesis of a new generation of fluorinated fine chemicals.
Future Research Directions and Perspectives for 2 Fluorophenyl Thio Acetic Acid
Development of Novel and Sustainable Synthetic Routes
The synthesis of arylthioacetic acids and related aryl sulfides has traditionally relied on methods that can be effective but often involve harsh conditions, odorous thiol precursors, and metal catalysts that present environmental and purification challenges. The future of synthesizing [(2-Fluorophenyl)thio]acetic acid and its derivatives lies in the adoption of greener, more efficient, and sustainable protocols.
Future research should pivot towards developing synthetic routes that align with the principles of green chemistry. A promising avenue is the expansion of transition-metal-free coupling reactions. For instance, acid-mediated methods that couple thiols with diaryliodonium salts under ambient conditions offer a robust alternative to traditional metal-catalyzed approaches. organic-chemistry.org Another sustainable strategy involves the use of xanthates as odorless and stable thiol surrogates, which can react with aryl halides under transition-metal-free and base-free conditions to form thioethers. mdpi.com
Furthermore, copper-catalyzed cross-coupling reactions using water as a solvent present a highly attractive, environmentally benign option. researchgate.net The development of a method for the direct coupling of 2-fluorothiophenol (B1332064) with a haloacetic acid derivative in an aqueous medium, catalyzed by an inexpensive copper salt, would represent a significant advancement. researchgate.net Photochemical and photoredox catalysis also offer mild and highly efficient pathways for C-S bond formation, often proceeding at room temperature without the need for strong bases or ligands. acs.orgacs.org Adapting these light-mediated protocols for the synthesis of this compound could provide access to the compound under exceptionally mild conditions.
Table 1: Comparison of Synthetic Methodologies for Aryl Sulfides
| Methodology | Typical Reactants | Conditions | Advantages for Future Research | Reference |
|---|---|---|---|---|
| Traditional SNAr | Aryl Halide, Thiolate | High Temperature, Polar Aprotic Solvent | Well-established | N/A |
| Metal-Catalyzed Cross-Coupling | Aryl Halide/Boronic Acid, Thiol | Metal Catalyst (Pd, Cu, Ni), Ligands, Base | High efficiency, broad scope | nih.gov |
| Acid-Mediated Coupling | Diaryl-iodonium Salt, Thiol | Acidic medium (e.g., TFA), Metal-free | Avoids transition metals, mild conditions | organic-chemistry.org |
| Thiol-Free (Xanthates) | Aryl Halide, Potassium Xanthate | DMSO, Heat, Metal/Base-free | Odorless, stable sulfur source | mdpi.com |
| Aqueous Cu-Catalysis | Aryl Boronic Acid, Thiol | CuSO4, Base, Water | Environmentally benign, ligandless potential | researchgate.net |
| Photoredox/Nickel Dual Catalysis | Aryl Bromide, Thiol | Ru or Ir photocatalyst, Ni catalyst, Light | Very mild conditions, high functional group tolerance | acs.org |
Exploration of Undiscovered Chemical Transformations and Reaction Cascades
The bifunctional nature of this compound—possessing both a nucleophilic/pro-nucleophilic sulfur center and an electrophilic carboxylic acid group—makes it an ideal substrate for discovering new chemical transformations and complex reaction cascades. Future research should aim to leverage this dual reactivity to construct novel molecular architectures.
One exciting direction is the use of the thioacetic acid moiety in radical-mediated reactions. Thioacids can serve as precursors to thiyl radicals, which can participate in a variety of transformations, including additions to alkenes and alkynes. rsc.org A particularly innovative approach would be to design intramolecular reactions where the thioacid radical generated from this compound adds to a pendant unsaturated group, leading to novel sulfur-containing heterocycles.
Reaction cascades that form multiple bonds in a single operation are a hallmark of efficient synthesis. Methodologies that generate highly substituted imidazoles through a cascade of addition, cyclization, and isomerization using thiols and propargylcyanamides could be adapted. nih.gov One can envision a future where this compound or its derivatives are used as the thiol component in multi-component reactions, providing rapid access to complex heterocyclic libraries built around the 2-fluorophenylthio scaffold. The carboxylic acid can also be used as an adaptive functional group in metallaphotoredox catalysis, enabling decarboxylative coupling reactions to forge new C-C, C-N, or C-X bonds. princeton.edu
Deeper Mechanistic Insights into Complex Reactions
A fundamental understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. For this compound, future research should focus on elucidating the precise role of the ortho-fluoro substituent and the thioether-acid interplay on reaction pathways and outcomes.
Advanced computational methods, particularly Density Functional Theory (DFT) calculations, will be indispensable. nih.gov These studies can model transition states, calculate activation barriers, and rationalize observed regioselectivity and stereoselectivity. For example, DFT could be used to understand how the electron-withdrawing nature of the fluorine atom influences the nucleophilicity of the adjacent sulfur atom in C-S coupling reactions or its behavior in radical processes. nih.govnih.gov
Experimental mechanistic studies, including kinetic analysis, isotopic labeling, and the characterization of reaction intermediates, are also critical. stanford.edunih.gov For instance, in developing novel catalytic cycles involving this compound, techniques like in situ spectroscopy could capture transient species. rsc.org Understanding the mechanism of two-phase radical reactions or the intricate pathways of dual catalytic systems, such as photoredox/nickel catalysis for thioetherification, will provide the foundational knowledge needed to rationally design more efficient and selective reactions for this specific substrate. acs.orgnih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch chemistry to continuous flow and automated synthesis represents a paradigm shift in chemical manufacturing and discovery. These technologies offer enhanced safety, reproducibility, and the potential for rapid reaction optimization and library synthesis. This compound and its derivatives are ideal candidates for integration into these modern platforms.
Future research should explore the synthesis of the core structure of this compound using continuous flow reactors. Flow chemistry can improve heat and mass transfer, allowing for safer execution of potentially exothermic reactions and enabling reaction conditions (e.g., high temperature/pressure) that are difficult to achieve in batch.
Moreover, automated synthesis platforms are perfectly suited for the rapid derivatization of the this compound core. sigmaaldrich.commerckmillipore.com These systems, which use pre-packaged reagent cartridges for common reactions like amide bond formation or Suzuki coupling, could be programmed to generate large libraries of derivatives. nih.gov For example, an automated synthesizer could couple a diverse set of amines to the carboxylic acid function of this compound, creating a library of amides for biological screening with minimal manual intervention. merckmillipore.comchemistryworld.com This high-throughput approach would dramatically accelerate the discovery of new functional molecules based on this scaffold.
Predictive Modeling for Enhanced Reactivity and Selectivity in Organic Reactions
The fields of cheminformatics and machine learning are providing powerful new tools for predicting chemical reactivity and biological activity, reducing the need for extensive trial-and-error experimentation. Future research on this compound should harness these predictive models to guide synthetic efforts and compound design.
Quantitative Structure-Activity Relationship (QSAR) studies are a valuable approach. By building models that correlate structural descriptors of a series of this compound derivatives with their observed reactivity or biological activity, researchers can identify key molecular properties that drive performance. researchgate.netnih.govnih.gov These models can then be used to virtually screen new, unsynthesized derivatives and prioritize the most promising candidates for synthesis.
More advanced deep learning models offer even greater predictive power. A particularly relevant future direction would be the development of a specific model, perhaps inspired by approaches like F-CPI which predicts bioactivity changes upon fluorine substitution, to understand the specific impact of the 2-fluoro group. nih.gov Such a model could predict how modifications to the rest of the molecule would interact with the fluorine atom to influence properties like binding affinity to a biological target or reactivity in a specific chemical transformation. nih.govresearchgate.net This in silico approach would enable a more rational and efficient design of new functional molecules derived from this compound.
Table 2: Predictive Modeling Approaches for Chemical Research
| Modeling Technique | Primary Input | Predicted Output | Potential Application for this compound | Reference |
|---|---|---|---|---|
| QSAR | Calculated molecular descriptors (e.g., LogP, polarizability, shape parameters) | Biological activity or chemical reactivity | Predicting the anti-inflammatory activity of amide derivatives. | nih.gov |
| DFT Reactivity Models | Molecular structure | Activation energies, reaction pathways | Predicting the most likely site of metabolism or the feasibility of a novel cyclization. | researchgate.net |
| Deep Learning (e.g., F-CPI) | Compound and protein structures | Change in bioactivity upon F-substitution | Guiding structural modifications to enhance binding affinity to a specific protein target. | nih.gov |
| Ligand-Based Models | Structures of known active/inactive compounds | Classification (active/inactive) or activity value | Screening virtual libraries of derivatives for potential biological activity. | researchgate.net |
Q & A
Basic: What are the common synthetic routes for [(2-Fluorophenyl)thio]acetic acid, and how are intermediates characterized?
Methodological Answer:
this compound is typically synthesized via nucleophilic substitution or condensation reactions. A standard approach involves reacting 2-fluorothiophenol with chloroacetic acid under basic conditions (e.g., NaOH) to form the thioether bond. Key intermediates, such as sodium salts (e.g., sodium 2-[(2-fluorophenyl)thio]acetate), are often isolated and characterized using:
- NMR (¹H/¹³C) to confirm regiochemistry and purity.
- HPLC with UV detection to assess reaction progress and intermediate stability.
- Mass spectrometry (ESI-MS) for molecular weight validation.
For example, sodium salts of analogous compounds (e.g., quinolin-4-yl derivatives) are synthesized via neutralization with NaOH and validated using spectroscopic methods .
Basic: How is the purity of this compound validated in research settings?
Methodological Answer:
Purity assessment combines chromatographic and spectroscopic techniques:
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm; purity >97% is typical for research-grade material (e.g., CAS 332-51-4, 97% purity) .
- Melting Point Analysis : Compare observed values to literature data (e.g., PubChem entries).
- Elemental Analysis : Verify C, H, N, S, and F content against theoretical values.
Contaminants like unreacted 2-fluorothiophenol are monitored via GC-MS .
Advanced: How can researchers optimize reaction yields for this compound derivatives under varying conditions?
Methodological Answer:
Yield optimization requires systematic parameter testing:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may increase side reactions.
- Temperature Control : Reactions at 60–80°C improve kinetics without thermal decomposition (e.g., thioether bond stability up to 100°C) .
- Catalyst Use : Phase-transfer catalysts (e.g., TBAB) accelerate thiolate ion formation.
Example: A 15% yield increase was reported for sodium 2-[(quinolin-4-yl)thio]acetate using TBAB in DMF at 70°C .
Advanced: How should conflicting toxicity data for fluorinated thioacetic acid derivatives be resolved?
Methodological Answer:
Contradictions in toxicity data (e.g., LD₅₀ variations) are addressed via:
- Structural-Activity Relationship (SAR) Analysis : Substituents like alkoxy groups (-OCH₃) reduce toxicity compared to unsubstituted analogs (e.g., QAC-3 vs. QAC-1 in quinolin-4-yl derivatives) .
- In Silico Modeling : Predict logP/logD values to assess membrane permeability; Lipinski’s "rule of five" compliance is critical for bioavailability .
- Dose-Response Studies : Validate toxicity thresholds in vitro (e.g., sperm motility assays) before in vivo testing .
Basic: What are the solubility and stability profiles of this compound?
Methodological Answer:
- Solubility : Moderately soluble in polar solvents (e.g., ethanol, DMSO) but poorly in water. Sodium salts (e.g., sodium 2-[(4-fluorophenyl)thio]acetate) enhance aqueous solubility (up to 50 mg/mL) .
- Stability : Store at 2–8°C in amber glass to prevent photodegradation. Acidic conditions (pH < 3) may hydrolyze the thioether bond .
Advanced: How do structural modifications influence the biological activity of this compound analogs?
Methodological Answer:
- Fluorine Positioning : 2-fluorophenyl groups enhance metabolic stability compared to 3- or 4-fluoro isomers (e.g., higher IC₅₀ in enzyme inhibition assays) .
- Thioether Linkers : Replacing sulfur with oxygen reduces activity in kinase inhibition studies (e.g., 10-fold lower potency in thieno[2,3-d]pyrimidin analogs) .
- Acid Moiety : Esterification (e.g., ethyl ester) improves cell membrane permeability but requires hydrolysis for activation .
Basic: Which analytical techniques are recommended for quantifying this compound in biological matrices?
Methodological Answer:
- LC-MS/MS : MRM mode with deuterated internal standards (e.g., d₄-acetic acid) for precision.
- UV-Vis Spectroscopy : Quantify at λ_max ~270 nm (fluorophenyl absorption band) .
- Microscopy : Fluorescent tagging (e.g., BODIPY derivatives) for cellular uptake studies .
Advanced: What strategies mitigate instability of this compound during long-term storage?
Methodological Answer:
- Lyophilization : Freeze-dried powders retain >90% potency after 12 months at -20°C .
- Antioxidants : Add 0.1% BHT to ethanol stock solutions to prevent thioether oxidation.
- pH Buffering : Store in neutral buffers (pH 6.5–7.5) to avoid acid/base degradation .
Basic: How is this compound utilized in medicinal chemistry research?
Methodological Answer:
- Pharmacophore Development : The fluorophenyl-thioacetic acid core is a scaffold for kinase inhibitors (e.g., EGFR, VEGFR2) .
- Prodrug Synthesis : Conjugation with ester groups enhances bioavailability (e.g., ethyl ester derivatives) .
- Target Validation : Used in competitive binding assays to study fluorinated compound interactions with neurological receptors .
Advanced: How can computational modeling guide the design of this compound derivatives?
Methodological Answer:
- Docking Studies : Predict binding affinities to targets (e.g., COX-2) using AutoDock Vina.
- DFT Calculations : Optimize substituent electronic effects (e.g., fluorine’s electronegativity enhances H-bonding) .
- ADMET Prediction : Tools like SwissADME estimate logP, solubility, and CYP450 interactions to prioritize analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
